

10-Undecen-1-ol: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **10-Undecen-1-ol**

Cat. No.: **B15588801**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

10-Undecen-1-ol, a long-chain unsaturated fatty alcohol, has emerged as a valuable and versatile building block in organic synthesis. Its bifunctional nature, possessing both a terminal alkene and a primary alcohol, allows for a wide array of chemical transformations, making it an attractive starting material for the synthesis of a diverse range of molecules, including insect pheromones, polymers, and intermediates for drug development. This technical guide provides a comprehensive overview of the synthetic utility of **10-undecen-1-ol**, complete with quantitative data, detailed experimental protocols, and visual representations of key reaction pathways and workflows.

Core Properties of 10-Undecen-1-ol

A thorough understanding of the physicochemical properties of **10-undecen-1-ol** is essential for its effective application in synthesis.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₂ O	[1]
Molecular Weight	170.29 g/mol	[1]
Appearance	Colorless liquid	[2]
Boiling Point	247-249 °C	[2]
Melting Point	-17 to -15 °C	[2]
Density	0.84 g/cm ³	[2]
Solubility	Soluble in ethanol and ether; sparingly soluble in water	[2]

Key Synthetic Transformations of **10-Undecen-1-ol**

The dual functionality of **10-undecen-1-ol** enables a variety of selective transformations at either the hydroxyl group or the terminal double bond, or a combination of both.

Transformations at the Hydroxyl Group

The primary alcohol moiety of **10-undecen-1-ol** is readily converted into other functional groups, providing access to a range of important synthetic intermediates.

The selective oxidation of the primary alcohol to an aldehyde is a crucial first step in many synthetic routes, particularly in the synthesis of insect pheromones. The Swern oxidation is a commonly employed method due to its mild reaction conditions and high yields.[3][4]

Experimental Protocol: Swern Oxidation of **10-Undecen-1-ol** to 10-Undecenal[5]

Materials:

- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- **10-Undecen-1-ol**

- Triethylamine (Et_3N)
- Dichloromethane (CH_2Cl_2) (anhydrous)
- Argon or Nitrogen atmosphere

Procedure:

- Under an inert atmosphere (Argon), a stirred solution of oxalyl chloride (1.1 eq) in anhydrous dichloromethane is cooled to -78 °C (dry ice/acetone bath).
- A solution of DMSO (2.2 eq) in dichloromethane is added dropwise, maintaining the temperature below -60 °C. The mixture is stirred for 15 minutes.
- A solution of **10-undecen-1-ol** (1.0 eq) in dichloromethane is then added dropwise, keeping the temperature below -60 °C. The reaction is stirred for another 30 minutes.
- Triethylamine (5.0 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature.
- The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude 10-undecenal.
- Purification by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) affords the pure aldehyde.

Quantitative Data for Swern Oxidation:

Oxidizing System	Temperature (°C)	Time (h)	Yield (%)	Reference
(COCl_2)/DMSO, Et_3N	-78 to rt	1.5	~95	[5]

Esterification of the hydroxyl group is a straightforward transformation used to introduce various functionalities or to act as a protecting group.

Quantitative Data for Esterification of **10-Undecen-1-ol**:

Acylating Agent	Catalyst/Base	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Acetic Anhydride	Pyridine	-	Room Temp.	2	>95	[6]
Acryloyl Chloride	Triethylamine	Dichloromethane	0 to rt	3	High	General Procedure
10-Undecenoyl Chloride	Pyridine	Toluene	Reflux	5	High	[7]

Experimental Protocol: Synthesis of 10-Undecenyl Acetate

Materials:

- **10-Undecen-1-ol**
- Acetic anhydride
- Pyridine
- Diethyl ether
- 1 M HCl solution
- Saturated NaHCO₃ solution
- Brine

Procedure:

- To a stirred solution of **10-undecen-1-ol** (1.0 eq) in pyridine (2.0 eq) at 0 °C, acetic anhydride (1.5 eq) is added dropwise.
- The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
- The reaction is quenched by the addition of water and extracted with diethyl ether.
- The organic layer is washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by distillation or column chromatography to afford 10-undecenyl acetate.

The Williamson ether synthesis provides a route to introduce an ether linkage, which can be useful for creating more complex molecules or for surface modification applications. This typically involves the conversion of the alcohol to a better leaving group, such as a tosylate, followed by reaction with an alkoxide.[8][9][10]

Transformations at the Terminal Alkene

The terminal double bond of **10-undecen-1-ol** is a versatile handle for a variety of carbon-carbon bond-forming reactions and functional group interconversions.

Olefin metathesis has become a powerful tool in organic synthesis, and **10-undecen-1-ol** is an excellent substrate for these transformations.

- Acyclic Diene Metathesis (ADMET) Polymerization: This step-growth polymerization method yields unsaturated polymers. The reaction is typically driven by the removal of a volatile byproduct, ethylene.[11][12]
- Cross-Metathesis (CM): This reaction allows for the coupling of **10-undecen-1-ol** with other olefins, providing access to a wide range of functionalized longer-chain molecules. Cross-metathesis with electron-deficient olefins like acrylates is a particularly useful transformation. [13][14][15][16]

Quantitative Data for Olefin Metathesis of **10-Undecen-1-ol** and Derivatives:

Metathesis Type	Co-reactant	Catalyst (mol%)	Solvent	Temperature (°C)	Time (h)	Product /Yield	Reference
ADMET	-	Grubbs' 1st Gen. (5)	Bulk	50	24	Poly(10-undecen-1-ol)	[6]
ADMET	1,9-Decadiene	Hoveyda-Grubbs 2nd Gen. (0.5-1.0)	CHCl ₃	50	24	Unsaturated Polyester (Mn up to 23,400)	[11]
Cross-Metathesis	Ethyl acrylate	Hoveyda-Grubbs 2nd Gen. (2.5)	Dichloro methane	Reflux	96	(E)-diethyl 7-oxotridec a-2,11-dienedioate (90%)	[13]
Cross-Metathesis	Methyl acrylate	nitro-Grela catalyst (10 ppm)	Toluene	80	2	Cross-coupled product (High TON)	[16]

Experimental Protocol: ADMET Polymerization of **10-Undecen-1-ol**[\[6\]](#)

Materials:

- **10-Undecen-1-ol**
- Grubbs' First Generation Catalyst
- Toluene (anhydrous and degassed)

- High vacuum line

Procedure:

- In a glovebox, **10-undecen-1-ol** is placed in a Schlenk flask equipped with a magnetic stir bar.
- Grubbs' first generation catalyst (e.g., 0.1 mol%) is added to the neat alcohol.
- The flask is sealed, removed from the glovebox, and connected to a high vacuum line.
- The reaction mixture is stirred at 50 °C under dynamic vacuum for 24 hours to remove the ethylene byproduct and drive the polymerization to completion.
- The resulting polymer is dissolved in a minimal amount of dichloromethane and precipitated into cold methanol.
- The polymer is collected by filtration and dried under vacuum.

The terminal alkene readily participates in radical addition reactions, such as the thiol-ene reaction, which is a highly efficient "click" chemistry process for forming carbon-sulfur bonds.[9] [15][17][18]

Experimental Protocol: Photoinitiated Thiol-Ene Reaction of **10-Undecen-1-ol**[9]

Materials:

- **10-Undecen-1-ol**
- Thioglycolic acid (or other thiol)
- 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)
- Methanol (or other suitable solvent)
- UV lamp (e.g., 365 nm)

Procedure:

- In a quartz reaction vessel, **10-undecen-1-ol** (1.0 eq), the thiol (1.1 eq), and DMPA (1-5 mol%) are dissolved in the solvent.
- The solution is degassed by bubbling with an inert gas (e.g., Argon) for 15-30 minutes.
- The reaction mixture is irradiated with a UV lamp at room temperature with stirring.
- The reaction progress is monitored by TLC or GC-MS.
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography to yield the thioether adduct.

Applications in the Synthesis of High-Value Molecules

Insect Pheromone Synthesis

10-Undecen-1-ol is a common starting material for the synthesis of various insect pheromones. A typical synthetic sequence involves the oxidation of the alcohol to the aldehyde, followed by a Wittig reaction to construct the specific carbon skeleton and stereochemistry of the target pheromone.[2][3][4]

Workflow for Pheromone Synthesis from **10-Undecen-1-ol**

[Click to download full resolution via product page](#)

Caption: Synthetic pathway to insect pheromones from **10-undecen-1-ol**.

Experimental Protocol: Synthesis of (Z)-7-Dodecen-1-yl Acetate (a model pheromone component)

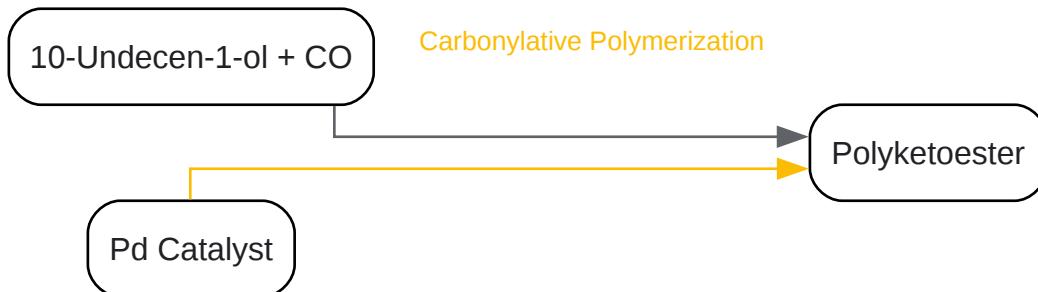
This protocol is a representative example and may need optimization for specific target pheromones.

Step 1: Preparation of Pentyltriphenylphosphonium Bromide

- A solution of 1-bromopentane (1.0 eq) and triphenylphosphine (1.05 eq) in toluene is refluxed for 24 hours.
- The mixture is cooled to room temperature, and the precipitated phosphonium salt is collected by filtration, washed with cold toluene, and dried under vacuum.

Step 2: Wittig Reaction[2]

- To a suspension of pentyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, n-butyllithium (1.1 eq, as a solution in hexanes) is added dropwise. The mixture is stirred for 30 minutes to form the ylide (a deep orange/red solution).
- The ylide solution is cooled to -78 °C, and a solution of 10-undecenal (1.0 eq) in anhydrous THF is added dropwise.
- The reaction mixture is allowed to warm to room temperature and stirred overnight.
- The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
- The crude product is purified by column chromatography to afford (Z)-hexadec-15-en-6-ol.


Step 3: Acetylation

- The alcohol from the previous step is acetylated using acetic anhydride and pyridine as described in section 1.2 to yield the final pheromone acetate.

Polymer Synthesis

As previously mentioned, **10-undecen-1-ol** is a valuable monomer for the synthesis of functional polymers through ADMET and carbonylative polymerization.

Carbonylative Polymerization to Polyketoesters

[Click to download full resolution via product page](#)

Caption: Synthesis of polyketoesters via carbonylative polymerization.

Synthesis of Other Functional Molecules

The versatility of **10-undecen-1-ol** extends to the synthesis of various other functional molecules.

- **10-Undecenyl Acrylate/Methacrylate:** These monomers can be prepared by esterification with the corresponding acyl chlorides and are useful in polymer chemistry for creating graft copolymers or functional surfaces.[7]
- **Functionalized Cyclodextrins:** **10-Undecen-1-ol** can be converted to an alkyl halide or tosylate and used to functionalize cyclodextrins, creating novel host-guest systems with potential applications in drug delivery and catalysis.[19]

Conclusion

10-Undecen-1-ol is a highly valuable and versatile C11 building block in organic synthesis. Its readily accessible and reactive hydroxyl and terminal alkene functionalities provide a gateway to a vast array of molecules with diverse applications in pheromone synthesis, polymer chemistry, and the development of novel functional materials. The synthetic routes outlined in

this guide, supported by quantitative data and detailed protocols, demonstrate the significant potential of **10-undecen-1-ol** for innovation in both academic and industrial research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 2. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. medcraveonline.com [medcraveonline.com]
- 7. kbfi.ee [kbfi.ee]
- 8. The Williamson ether synthesis involves the displacement of an al... | Study Prep in Pearson+ [pearson.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Khan Academy [khanacademy.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [10-Undecen-1-ol: A Versatile Building Block in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15588801#10-undecen-1-ol-as-a-building-block-in-organic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com